molecular formula C11H16N4O B8678637 1-(Pyridin-2-yl)piperidine-4-carbohydrazide CAS No. 685828-02-8

1-(Pyridin-2-yl)piperidine-4-carbohydrazide

Cat. No. B8678637
M. Wt: 220.27 g/mol
InChI Key: YYYARMKMIUTONT-UHFFFAOYSA-N
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Patent
US07119088B2

Procedure details

Hydrazine hydrate (61.4 ml, 1.265 mol) was charged to a propan-2-ol solution of 3,4,5,6-Tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester (0.253 mol, 5 ml/g)(see reference Farmaco, 1993, 48(10), 1439), before heating under reflux for 18 hours. The mixture was cooled to room temperature and then to 10° C. and the product, a white solid, was collected by filtration (44.5 g).
Quantity
61.4 mL
Type
reactant
Reaction Step One
Quantity
0.253 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C([O:6][C:7]([CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:11][CH2:10]1)=O)C>CC(O)C>[N:12]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:13][CH2:14][CH:9]([C:7]([NH:2][NH2:3])=[O:6])[CH2:10][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
61.4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.253 mol
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
to 10° C. and the product, a white solid, was collected by filtration (44.5 g)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.